3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines. This compound features a unique structure combining both thieno and pyrimidine moieties, which contributes to its potential biological activities. The presence of the methylthio group enhances its chemical properties and biological interactions.
3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is classified as:
The synthesis of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves several key steps, including cyclization reactions starting from suitable precursors. One common method includes the use of thieno derivatives reacted with pyrimidine precursors under controlled conditions .
For example, a typical synthesis route may involve:
The molecular structure of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:
Key structural data includes:
The compound can undergo various chemical transformations including:
Common reagents for these reactions include:
The reaction conditions are carefully controlled to achieve desired outcomes such as high yield and selectivity.
The mechanism of action for 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play a role in cell proliferation.
Research indicates that this compound has shown potential as an anticancer agent by inducing cell cycle arrest and apoptosis in cancer cells . The precise molecular targets are still under investigation but may include pathways related to thymidylate synthase and dihydrofolate reductase inhibition.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) have been utilized to characterize these properties .
The primary applications of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one include:
Thienopyrimidines represent a privileged structural motif in modern medicinal chemistry, characterized by a fused bicyclic system comprising a thiophene ring condensed with a pyrimidine. This scaffold exists in three distinct isomeric forms, classified based on the fusion pattern: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. The compound 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidine subclass, incorporating a partially saturated 6,7-dihydrothiophene ring, which confers distinct conformational and electronic properties compared to its fully aromatic counterparts [7].
This scaffold has demonstrated an exceptionally broad spectrum of pharmacological activities, positioning it as a versatile template for therapeutic development. Notably, thienopyrimidine derivatives exhibit potent activity as:
The therapeutic potential is largely driven by the scaffold's capacity for extensive structural diversification at multiple positions (N3, C2, C4, and the fused ring system), enabling fine-tuning of target affinity, selectivity, and physicochemical properties [7] [8]. This adaptability facilitates the optimization of pharmacokinetic profiles and the exploration of diverse biological targets.
Table 1: Core Pharmacological Activities of Thienopyrimidine Scaffolds
Activity Class | Key Molecular Targets/Effects | Significance |
---|---|---|
Anticancer | Tyrosine kinases (EGFR, VEGFR), CDKs, B-Raf, Checkpoint kinases | Targets proliferation, angiogenesis, cell cycle dysregulation in cancer [1] [7] [9] |
Antimicrobial | Bacterial/Fungal cellular machinery (specific targets often under investigation) | Addresses multidrug-resistant pathogens (e.g., MRSA, C. albicans) [7] [9] |
Anti-inflammatory | Cytokine signaling pathways, Inflammatory enzymes | Potential for treating chronic inflammatory diseases [7] |
CNS Protective | Neurotransmitter systems, Neuroprotective pathways | Potential application in neurodegenerative diseases and neuroprotection [7] |
A fundamental characteristic underpinning the biological relevance of thienopyrimidines is their role as bioisosteres of the endogenous purine nucleobase adenine. This strategic molecular mimicry is central to their mechanism of action across multiple therapeutic areas, particularly kinase inhibition [1] [7].
The 6,7-dihydro modification present in the specific compound introduces conformational flexibility compared to planar adenine or fully aromatic thienopyrimidines. While potentially reducing sheer planarity, this can enhance specificity by allowing the molecule to adapt to unique binding pockets, such as the allosteric site identified in MKP5 [8].
Table 2: Hydrogen Bonding Capacity Comparison: Adenine vs. Thieno[3,2-d]pyrimidine Core
Interaction Site | Adenine (in ATP) | Thieno[3,2-d]pyrimidine Core | Functional Consequence |
---|---|---|---|
Major H-bond Acceptor 1 | N1 (Ring Nitrogen) | N1 (Pyrimidine Nitrogen) | Mimics key adenine interaction with kinase hinge region |
Major H-bond Acceptor 2 | N6 (exocyclic Amino Group) | N3 (if unsubstituted) or C4=O Oxygen | Can mimic N6 interactions; C=O offers strong H-bond acceptor |
Major H-bond Donor | N6-H (exocyclic Amino Group) | N-H at N3 position (if secondary lactam) | Provides H-bond donor capability analogous to adenine |
Edge-on Hydrophobicity | C2-H, C8-H | C2-SR/OR/H, C5-H/C6-H (varying based on fusion) | Engages in hydrophobic interactions within binding pocket |
The specific substitution pattern at the N3 and C2 positions of 3-ethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (Molecular Formula: C₉H₁₂N₂OS₂, Molecular Weight: 228.33 g/mol [6]) is crucial for its molecular recognition and interaction with biological targets, as revealed by structure-activity relationship (SAR) studies primarily within kinase and phosphatase inhibitor programs [4] [8].
Conformational Influence: In scaffolds like the 6,7-dihydrothieno[3,2-d]pyrimidin-4-one, the N3-alkyl substituent influences the orientation of the fused ring system relative to pendant groups.
C2-Methylthio Substituent (R² = SCH₃):
The combination of the N3-ethyl and C2-methylthio groups creates a synergistic effect. The ethyl group anchors the molecule within a hydrophobic cleft, positioning the core scaffold optimally for the critical π-stacking interaction mediated by the methylthio-substituted ring system with key aromatic residues (e.g., in MKP5). This precise spatial arrangement is essential for achieving potent and selective inhibition [8]. SAR studies consistently show that modifications at either position (e.g., N3-methyl or C2-H/methoxy) lead to a substantial decrease in activity against targets like MKP5, highlighting the critical nature of these specific substituents [4] [8].
Table 3: Structure-Activity Relationship (SAR) of Key Substituents in Thieno[3,2-d]pyrimidin-4-ones
Position | Substituent (R) | Impact on Target Interaction (e.g., MKP5) | Impact on Potency/Selectivity | Rationale |
---|---|---|---|---|
N3 (R¹) | Methyl (CH₃) | Suboptimal filling of hydrophobic pocket | ↓ Potency | Smaller size reduces hydrophobic contact energy |
Ethyl (CH₂CH₃) | Optimal van der Waals contacts in hydrophobic subpocket | ↑↑ Potency (Optimal) | Balances size and lipophilicity for ideal pocket occupation | |
Propyl (CH₂CH₂CH₃) | Potential for increased lipophilic contact but may induce steric strain | ↔ or ↓ Potency (context-dependent) | Larger size may cause suboptimal fit or clash; increased metabolic liability | |
H (Lactam NH) | Loss of hydrophobic interaction; potential H-bond donor introduced | ↓↓↓ Potency | Fundamental change in character; loss of key hydrophobic anchor | |
C2 (R²) | H | Severely diminished π-stacking interaction | ↓↓↓ Potency | Loss of electron donation and reduced ring planarity/electron density for π-stacking |
Methoxy (OCH₃) | Moderate π-stacking possible; potential H-bond acceptor | ↓ Potency | Oxygen lone pairs donate less effectively to ring system than sulfur; different steric/electronic profile | |
Methylthio (SCH₃) | Strong electron donation enhances π-stacking with Tyr435; optimal steric fit | ↑↑ Potency (Optimal) | Sulfur conjugation enhances ring electron density; size complements pocket | |
Phenylthio (SPh) | Potential for stronger π-stacking but high steric demand | ↓ Potency (Often) | Large size causes steric clash in constrained pockets; increased metabolic liability |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8